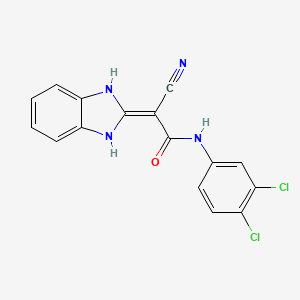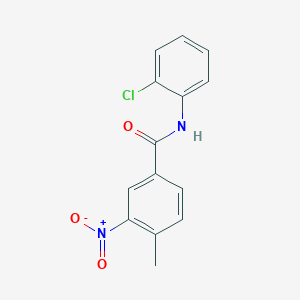![molecular formula C16H14N6O2S B11028681 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol](/img/structure/B11028681.png)
2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol is a complex heterocyclic compound It features a unique structure combining pyrazolo[5,1-c][1,2,4]triazin and thiazol moieties, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes:
-
Formation of the Pyrazolo[5,1-c][1,2,4]triazin Core
Starting Materials: 4-methoxyphenylhydrazine, methyl acetoacetate, and guanidine.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolo[5,1-c][1,2,4]triazin core.
-
Thiazole Ring Formation
Starting Materials: The intermediate from the previous step and 2-bromoacetophenone.
Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiazole or pyrazolo[5,1-c][1,2,4]triazin rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the functional groups on the rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Often performed in polar solvents with catalysts to facilitate the substitution.
Products: Substituted derivatives with different functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the amino and methoxy groups suggests possible interactions with biological targets, which could lead to the development of new medications.
Industry
Industrially, this compound could be used in the development of advanced materials. Its heterocyclic structure might impart desirable properties such as thermal stability and electronic conductivity, useful in the production of polymers and electronic devices.
Mechanism of Action
The mechanism of action for 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
-
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- Similar in having a methoxyphenyl group and a heterocyclic ring.
- Differing in the type of heterocycle and overall molecular structure.
-
4-Amino-5-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-3-ol
- Shares the pyrazolo[1,5-a][1,3,5]triazin core.
- Differs in the positioning and type of functional groups.
Uniqueness
2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol is unique due to its combination of pyrazolo[5,1-c][1,2,4]triazin and thiazol rings, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[4-amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C16H14N6O2S/c1-8-12(9-3-5-10(24-2)6-4-9)15-20-19-13(14(17)22(15)21-8)16-18-11(23)7-25-16/h3-7,23H,17H2,1-2H3 |
InChI Key |
QFZOIHQDLDAICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C4=NC(=CS4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]-N-phenylacetamide](/img/structure/B11028600.png)
![N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11028604.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11028618.png)
![4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11028620.png)
![N-(3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide](/img/structure/B11028631.png)
methanone](/img/structure/B11028632.png)
![(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028636.png)
![3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028638.png)
![1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11028639.png)
![Diethyl 2,2'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B11028645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11028655.png)
![Dimethyl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11028658.png)
